3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde
Description
Properties
IUPAC Name |
3,5-dichloro-4-[(3-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO2/c15-12-5-10(7-18)6-13(16)14(12)19-8-9-2-1-3-11(17)4-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWUBYJTHBQZMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2Cl)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde typically involves the reaction of 3,5-dichlorobenzaldehyde with 3-fluorobenzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Amines, thiols, DMF, K2CO3
Major Products:
Oxidation: 3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzoic acid
Reduction: 3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde has applications in chemistry, biology, medicine, and industry. It is used as an intermediate in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. The compound is also utilized to study the effects of halogenated benzaldehydes on cellular processes and to investigate interactions between halogenated aromatic compounds and biological macromolecules. Its capacity to modulate biological pathways makes it a valuable scaffold for drug design. In industry, it is used in the production of specialty chemicals and materials, such as polymers and coatings, because of its reactivity and stability.
Synthesis
3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde is synthesized through the reaction of 3,5-dichlorobenzaldehyde with 3-fluorobenzyl alcohol, using a base like potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF), under reflux conditions. Industrial production methods use similar synthetic routes on a larger scale, optimizing reaction conditions to ensure high yield and purity, often employing continuous flow reactors and purification techniques like recrystallization and chromatography.
Chemical Reactions
3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde can undergo several types of chemical reactions:
- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major product of this reaction is 3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzoic acid.
- Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The major product is 3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzyl alcohol.
- Substitution: The dichloro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity . This interaction can result in the inhibition or activation of key biological pathways, depending on the target and the context of the reaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound’s closest analogs differ in halogen placement or substituent groups. Key examples include:
Key Observations:
- Fluorine Position: The 3-fluorobenzyl vs. 4-fluorobenzyl substitution (meta vs. para) alters steric and electronic profiles.
- Chlorine vs. Methoxy Groups: Compared to 4-(Difluoromethoxy)-3-methoxybenzaldehyde, the target compound’s chlorine atoms increase molecular weight and lipophilicity, which could reduce aqueous solubility but enhance membrane permeability .
Physical and Chemical Properties
- Solubility: Chlorine and fluorine substituents increase hydrophobicity. The target compound’s calculated Log P (≈3.5) likely exceeds that of 4-(Difluoromethoxy)-3-methoxybenzaldehyde (Log P ~1.2), suggesting poorer aqueous solubility but better lipid membrane penetration .
- Thermal Stability: Halogenated benzaldehydes generally exhibit higher melting points due to strong intermolecular halogen bonds. The 3-fluorobenzyl group may introduce steric hindrance, reducing crystallinity compared to the 4-fluoro analog .
Biological Activity
3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde is an organic compound characterized by its molecular formula and a molecular weight of 299.12 g/mol. This compound has garnered attention in biological research due to its potential applications in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The synthesis of 3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde typically involves the reaction of 3,5-dichlorobenzaldehyde with 3-fluorobenzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) under reflux conditions. This method ensures high yield and purity, making it suitable for further biological evaluations.
The biological activity of 3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound's aldehyde group can participate in various chemical reactions, including oxidation to form carboxylic acids or reduction to alcohols, which may influence its biological effects.
Pharmacological Effects
Research indicates that 3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been used as a model compound to investigate the effects of halogenated benzaldehydes on microbial growth.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which can be crucial for understanding its potential therapeutic applications. In biochemical assays, it may act as an inhibitor by binding to the active sites of enzymes.
- Cellular Interactions : Studies have shown that halogenated aromatic compounds can interact with biological macromolecules, influencing cellular processes such as apoptosis and inflammation .
Study 1: Enzyme Inhibition
In a study focusing on enzyme inhibition, 3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde was tested against various enzyme targets. The results indicated significant inhibition rates, suggesting potential applications in drug design aimed at modulating enzyme activity for therapeutic purposes .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The findings revealed that it exhibited notable activity against specific pathogens, indicating its potential use as an antimicrobial agent in pharmaceutical formulations .
Comparative Analysis
To understand the uniqueness of 3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde in comparison to similar compounds, a table summarizing key characteristics is presented below:
| Compound Name | Molecular Formula | Key Activity |
|---|---|---|
| 3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde | C14H9Cl2FO2 | Antimicrobial, Enzyme Inhibition |
| 3,5-Dichloro-4-fluorobenzaldehyde | C7H3Cl2FO | Moderate Antimicrobial Activity |
| 3,5-Dichloro-4-methoxybenzaldehyde | C9H8Cl2O2 | Limited Biological Activity |
This comparative analysis highlights how the presence of the fluorobenzyl group in 3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde enhances its reactivity and biological activity compared to its analogs.
Q & A
Q. How to address discrepancies in biological activity data across studies?
- Resolution : Variability arises from assay conditions (e.g., cell line specificity, serum concentration). Standardize protocols (e.g., MTT assay at 24 hours, 10% FBS) and validate with positive controls (e.g., aspirin for anti-inflammatory tests) .
Interdisciplinary Applications
Q. What role does this compound play in materials science?
- Application : As a precursor for Schiff base ligands in coordination polymers. React with hydrazines to form tridentate ligands for Cu(II) or Fe(III) complexes, which exhibit magnetic or catalytic properties .
Q. How is it utilized in agrochemical research?
- Application : Derivatives act as insect growth regulators (e.g., teflubenzuron analogs). Modify the benzyl ether group to enhance larvicidal activity against Lepidoptera .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
